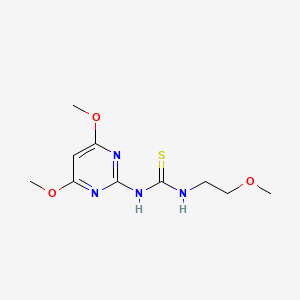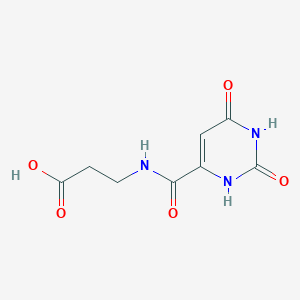![molecular formula C21H25N3O3 B1227222 N-[4-[(3-phenylpropanoylamino)carbamoyl]phenyl]pentanamide](/img/structure/B1227222.png)
N-[4-[(3-phenylpropanoylamino)carbamoyl]phenyl]pentanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[4-[(3-phenylpropanoylamino)carbamoyl]phenyl]pentanamide is a complex organic compound that belongs to the class of amidobenzoic acids This compound is characterized by its unique structure, which includes a phenylpropyl group, a hydrazo linkage, and a pentanamide moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-[(3-phenylpropanoylamino)carbamoyl]phenyl]pentanamide typically involves multiple steps:
Formation of the Phenylpropyl Group: This step involves the preparation of 1-oxo-3-phenylpropyl, which can be synthesized through the Friedel-Crafts acylation of benzene with propionyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Hydrazo Linkage Formation: The hydrazo linkage is formed by reacting the phenylpropyl group with hydrazine hydrate under controlled conditions.
Amidation: The final step involves the reaction of the hydrazo compound with 4-oxo-pentanoyl chloride to form the desired pentanamide.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
N-[4-[(3-phenylpropanoylamino)carbamoyl]phenyl]pentanamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced hydrazo or amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the hydrazo group can be replaced by other nucleophiles such as halides or alkoxides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Oxo derivatives.
Reduction: Reduced hydrazo or amine derivatives.
Substitution: Substituted phenylpropyl derivatives.
Wissenschaftliche Forschungsanwendungen
N-[4-[(3-phenylpropanoylamino)carbamoyl]phenyl]pentanamide has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of N-[4-[(3-phenylpropanoylamino)carbamoyl]phenyl]pentanamide involves its interaction with specific molecular targets. The hydrazo linkage allows it to participate in redox reactions, potentially affecting cellular processes. The phenylpropyl group may interact with hydrophobic regions of proteins or cell membranes, influencing their function.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-[4-[oxo-[(1-oxo-3-phenylpropyl)hydrazo]methyl]phenyl]butanamide: Similar structure but with a butanamide moiety.
N-[4-[oxo-[(1-oxo-3-phenylpropyl)hydrazo]methyl]phenyl]hexanamide: Similar structure but with a hexanamide moiety.
Uniqueness
N-[4-[(3-phenylpropanoylamino)carbamoyl]phenyl]pentanamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. Its structure allows for versatile chemical modifications, making it a valuable compound in various research and industrial applications.
Eigenschaften
Molekularformel |
C21H25N3O3 |
|---|---|
Molekulargewicht |
367.4 g/mol |
IUPAC-Name |
N-[4-[(3-phenylpropanoylamino)carbamoyl]phenyl]pentanamide |
InChI |
InChI=1S/C21H25N3O3/c1-2-3-9-19(25)22-18-13-11-17(12-14-18)21(27)24-23-20(26)15-10-16-7-5-4-6-8-16/h4-8,11-14H,2-3,9-10,15H2,1H3,(H,22,25)(H,23,26)(H,24,27) |
InChI-Schlüssel |
FAHXYXLXGLKCBP-UHFFFAOYSA-N |
SMILES |
CCCCC(=O)NC1=CC=C(C=C1)C(=O)NNC(=O)CCC2=CC=CC=C2 |
Kanonische SMILES |
CCCCC(=O)NC1=CC=C(C=C1)C(=O)NNC(=O)CCC2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-(3,4-Dihydroxyphenyl)-2-[[5-(4-methoxyphenyl)-4-prop-2-enyl-1,2,4-triazol-3-yl]thio]ethanone](/img/structure/B1227141.png)
![5-[(4-Hydroxy-3-methoxyphenyl)methylene]-2-imino-1,3-thiazolidin-4-one](/img/structure/B1227142.png)
![ethyl 1-[4-(2-fluorophenyl)-1,3-thiazol-2-yl]-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate](/img/structure/B1227144.png)
![4-[[3-[(2-chlorophenyl)methyl]-5-cyclopropyl-7-triazolo[4,5-d]pyrimidinyl]amino]-N,N-dimethylbenzenesulfonamide](/img/structure/B1227146.png)

![4-[(5-naphthalen-1-yl-1,3,4-oxadiazol-2-yl)sulfanyl]but-2-ynyl 4-bromobenzoate](/img/structure/B1227149.png)

![N-[4-[[anilino(sulfanylidene)methyl]amino]-2,5-diethoxyphenyl]benzamide](/img/structure/B1227154.png)
![3-[[[[[5-(4-Chlorophenyl)-2-furanyl]-oxomethyl]amino]-sulfanylidenemethyl]amino]-4-methoxybenzoic acid](/img/structure/B1227157.png)
![1,4-Bis[(4-methoxy-2-methylphenyl)sulfonyl]-1,4-diazepane](/img/structure/B1227159.png)
![4-chloro-N-[(1S,2S)-2-(4-morpholinyl)cyclohexyl]benzenesulfonamide](/img/structure/B1227161.png)

![6-Bromo-5-hydroxy-1-methyl-2-[(pyridin-4-ylamino)methyl]-3-indolecarboxylic acid ethyl ester](/img/structure/B1227163.png)
![1-[2-(4-Methylphenyl)-3-indolizinyl]-2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]ethanone](/img/structure/B1227164.png)
